2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219949-24-2
VCID: VC2686738
InChI: InChI=1S/C16H25NO.ClH/c1-13(2)15-8-3-4-9-16(15)18-12-10-14-7-5-6-11-17-14;/h3-4,8-9,13-14,17H,5-7,10-12H2,1-2H3;1H
SMILES: CC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol

2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1219949-24-2

Cat. No.: VC2686738

Molecular Formula: C16H26ClNO

Molecular Weight: 283.83 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride - 1219949-24-2

Specification

CAS No. 1219949-24-2
Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
IUPAC Name 2-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C16H25NO.ClH/c1-13(2)15-8-3-4-9-16(15)18-12-10-14-7-5-6-11-17-14;/h3-4,8-9,13-14,17H,5-7,10-12H2,1-2H3;1H
Standard InChI Key ZINIPUWUNIHLDF-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl
Canonical SMILES CC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl

Introduction

Chemical Identity and Structure

2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring attached to an ethyl chain substituted with a 2-isopropylphenoxy group. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Identification Data

The compound's identification data is summarized in the following table:

ParameterValue
CAS Number1219949-24-2
Molecular FormulaC₁₆H₂₆ClNO
Molecular Weight283.83 g/mol
IUPAC Name2-[2-(2-propan-2-ylphenoxy)ethyl]piperidine hydrochloride

The molecular structure features a piperidine heterocycle connected to a phenoxy group through an ethyl linker, with an isopropyl substituent at the ortho position of the phenyl ring. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form.

Synthesis Methods

The synthesis of 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process that can be approached through various synthetic routes. Understanding these methods is crucial for researchers seeking to produce or modify this compound for investigational purposes.

Standard Synthetic Route

One common method for synthesizing this compound involves a nucleophilic substitution reaction between 2-isopropylphenol and 2-chloroethylpiperidine under basic conditions. This approach allows the phenoxide ion to attack the ethyl chloride, forming the desired product. The reaction sequence can be summarized as follows:

  • Formation of phenoxide ion from 2-isopropylphenol using a suitable base

  • Nucleophilic substitution with 2-chloroethylpiperidine

  • Conversion to the hydrochloride salt using hydrogen chloride

This synthetic route is advantageous due to its relatively straightforward approach and the availability of starting materials.

Alternative Synthesis Methods

By examining similar phenoxy-piperidine compounds, we can infer alternative synthetic strategies. For structurally related compounds, researchers have employed reactions involving:

  • The reaction of piperidine with ethylene chlorohydrin followed by chlorination of the resulting hydroxyethylpiperidine using thionyl chloride in an inert solvent such as toluene

  • The use of continuous flow reactors and automated systems for enhanced efficiency and scalability in industrial settings

These approaches may be adapted for the synthesis of 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride with appropriate modifications to accommodate the specific substitution pattern.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound is influenced by several functional groups within its structure:

  • The piperidine nitrogen possesses basic properties and can participate in acid-base reactions

  • The ether linkage provides a site for potential cleavage under specific conditions

  • The phenyl ring with isopropyl substitution can undergo typical aromatic substitution reactions

  • The hydrochloride salt formation affects solubility and stability profiles

These properties make 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride versatile for chemical modifications and derivatization in research settings.

Applications in Medicinal Chemistry

Structure-Activity Relationships

By examining related compounds, we can infer potential structure-activity relationships that may apply to 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride:

  • The position of the isopropyl group on the phenyl ring (ortho position in this case) may influence receptor binding specificity

  • The ethyl spacer length between the piperidine and phenoxy groups affects molecular flexibility and binding properties

  • The piperidine ring substitution pattern can significantly impact biological activity profiles

Understanding these relationships helps researchers develop optimized derivatives with enhanced therapeutic properties.

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several structurally related compounds provide insight into how minor modifications might affect the properties of 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride. The table below compares key structural analogs:

CompoundCAS NumberKey Structural Difference
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride1219949-24-2Reference compound
4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride1219948-98-7Bromo substitution and 4-position attachment on piperidine ring
3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride1220016-58-9Isopropyl at para position on phenyl and 3-position attachment on piperidine
4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride1220031-90-2Isopropyl at meta position on phenyl and 4-position attachment on piperidine
2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride1220017-45-7Benzyl substitution instead of isopropyl

These analogs demonstrate how the position of attachment to the piperidine ring (2-, 3-, or 4-position) and the substitution pattern on the phenyl ring can be varied to create a family of related compounds with potentially different pharmacological profiles.

Functional Comparisons

The functional properties of these compounds may vary based on their structural differences:

  • The position of the piperidine attachment (2-, 3-, or 4-) affects the spatial orientation of the molecule, potentially influencing receptor binding

  • Substitution patterns on the phenyl ring (position and type of substituents) affect electronic distribution and lipophilicity

  • The nature of substituents (isopropyl, bromo, chloro, benzyl) impacts steric bulk and electron density

These variations enable researchers to explore structure-activity relationships and optimize compounds for specific therapeutic targets.

Research Applications and Future Directions

Current Research Areas

The current research involving 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride and similar compounds focuses on several areas:

  • Exploration of structure-activity relationships to optimize biological activity

  • Investigation of potential therapeutic applications

  • Development of novel synthetic routes for more efficient production

  • Examination of binding profiles with various biological targets

These research efforts aim to expand our understanding of this compound's potential utilities in pharmaceutical development.

Future Research Directions

Future research on 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride may include:

  • Detailed pharmacokinetic and pharmacodynamic studies

  • Investigation of specific receptor binding profiles

  • Development of modified derivatives with enhanced properties

  • Exploration of potential applications beyond current research areas

  • Computational modeling to predict interactions with biological targets

These directions represent promising avenues for advancing our knowledge of this compound and its potential applications.

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